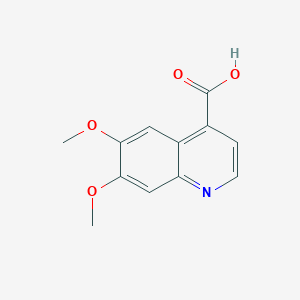
1-Bromo-4-(3-methoxypropoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(3-methoxypropoxy)butane is an organic compound with the molecular formula C8H17BrO2. It is a brominated ether, characterized by the presence of a bromine atom attached to a butane chain, which is further connected to a methoxypropoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(3-methoxypropoxy)butane can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with 3-methoxypropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, allowing the formation of the desired ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4-(3-methoxypropoxy)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Alcohols or ethers.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(3-methoxypropoxy)butane finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ether cleavage.
Medicine: Investigated for potential use in drug development, particularly in the design of brominated compounds with biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(3-methoxypropoxy)butane involves its reactivity as a brominated ether The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-methoxybutane: Lacks the propoxy group, making it less versatile in certain reactions.
4-Bromo-1-butanol: Contains a hydroxyl group instead of a methoxypropoxy group, leading to different reactivity.
1-Bromo-3-methoxypropane: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness: 1-Bromo-4-(3-methoxypropoxy)butane stands out due to its unique combination of a bromine atom and a methoxypropoxy group, providing a balance of reactivity and stability. This makes it a valuable compound in various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H17BrO2 |
|---|---|
Molekulargewicht |
225.12 g/mol |
IUPAC-Name |
1-bromo-4-(3-methoxypropoxy)butane |
InChI |
InChI=1S/C8H17BrO2/c1-10-6-4-8-11-7-3-2-5-9/h2-8H2,1H3 |
InChI-Schlüssel |
ZZFAGXCKMWSWPI-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCOCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B15309037.png)


![(2S)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15309057.png)

![4-[(Pyrrolidin-3-yl)methyl]quinoline](/img/structure/B15309072.png)
![3-[4-Bromo-2-(trifluoromethyl)phenyl]oxetan-3-aminehydrochloride](/img/structure/B15309081.png)







